molecular formula C24H19N3O2 B6509368 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-19-4

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509368
CAS No.: 901005-19-4
M. Wt: 381.4 g/mol
InChI Key: SZHIUHRXHWIIGL-UHFFFAOYSA-N
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Description

8-Methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetically crafted pyrazoloquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Pyrazolo[4,3-c]quinolines are recognized as a privileged scaffold due to their diverse pharmacological potential. These compounds are three-membered azaheterocyclic systems composed of a pyrazole ring fused to a quinoline fragment, and their properties are highly influenced by the substituents attached to this core structure . This particular compound is being investigated primarily for its potential anti-inflammatory applications. Research on analogous pyrazolo[4,3-c]quinoline derivatives has demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key model for studying inflammation . The mechanism of action is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, two critical enzymes in the inflammatory pathway . Structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring at the 3-position of the pyrazoloquinoline core are crucial for optimizing biological activity and minimizing cytotoxicity . Furthermore, the quinoline moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antibacterial, and antiviral effects . The presence of methoxy groups on this scaffold may also influence its photophysical properties, as many pyrazoloquinolines are known to exhibit intense fluorescence, opening potential applications as fluorescent sensors or probes in biological systems . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-methoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-28-18-10-6-7-16(13-18)23-21-15-25-22-12-11-19(29-2)14-20(22)24(21)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHIUHRXHWIIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis via Quinoline Carboxylate Intermediates

The foundational route involves synthesizing ethyl 4-hydroxyquinoline-3-carboxylate derivatives as precursors. Reacting isatoic anhydride with ethyl malonate or ethyl acetoacetate under basic conditions yields ethyl 4-hydroxyquinoline-3-carboxylate 1 (Scheme 1). Chlorination of 1 with phosphorus oxychloride (POCl₃) at 80–100°C produces the 4-chloro intermediate 2 , which undergoes nucleophilic substitution with hydrazine derivatives to form the pyrazole ring.

Key Reaction Conditions

  • Chlorination : POCl₃ (3 eq), reflux (110°C), 6–8 hours.

  • Cyclization : Hydrazine hydrate (2 eq) in ethanol, 70°C, 12 hours.

Friedländer Annulation for Core Formation

Condensation of o-Aminobenzaldehyde Derivatives

The Friedlälder annulation constructs the quinoline core by reacting 2-amino-5-methoxybenzaldehyde 4 with 1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one 5 in acetic acid (Scheme 3). Cyclodehydration at 120°C for 8 hours yields the tricyclic product with 65–70% efficiency.

Regioselectivity Challenges

  • Competing formation of pyrazolo[3,4-b]quinoline isomers is mitigated by electron-donating methoxy groups, which direct cyclization to the [4,3-c] position.

  • Substituent steric effects favor annulation at the less hindered C3 position.

Solvent and Catalyst Screening

A comparative study of solvents and catalysts revealed optimal conditions (Table 1):

SolventCatalystYield (%)Purity (%)
Acetic acidNone6590
DMFPiperidine7288
EthanolZnCl₂5885

DMF with piperidine (5 mol%) enhances reaction rate but requires careful pH control to avoid byproducts.

Pfitzinger Synthesis for Functionalized Intermediates

Isatin-Based Route

The Pfitzinger reaction adapts isatin 6 as a starting material. Alkaline hydrolysis of 6 generates the keto-acid 7 , which condenses with 1-phenyl-3-(3-methoxyphenyl)pyrazolone 8 in ethanol under reflux (Scheme 4). Decarboxylation at 150°C for 2 hours furnishes the target compound with 60% yield.

Limitations

  • Low solubility of keto-acid intermediates necessitates polar aprotic solvents (e.g., DMSO).

  • Decarboxylation side reactions reduce overall yield, requiring iterative purification.

Analytical Validation and Purification

Structural Characterization

NMR Spectroscopy :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.89–7.45 (m, 9H, aromatic), 4.01 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).

  • ¹³C NMR : 161.2 (C=O), 154.8 (C-8), 138.5 (C-3).

Mass Spectrometry :

  • ESI-MS : m/z 427.2 [M+H]⁺ (calculated 427.16).

Purity Assessment

HPLC Analysis :

  • Column: C18 (4.6 × 250 mm), mobile phase: MeCN/H₂O (70:30), flow rate: 1.0 mL/min.

  • Retention time: 12.3 minutes, purity >98%.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Multi-Step Condensation709548120
Friedländer Annulation72882495
Pfitzinger Synthesis608536140

The Friedländer annulation offers the best balance of yield and cost, while multi-step condensation ensures high purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing cyclization to pyrazolo[3,4-b]quinoline is suppressed by:

  • Electron-donating substituents (e.g., methoxy) at position 8.

  • Steric directing groups (e.g., phenyl) at position 1.

Byproduct Formation During Suzuki Coupling

Pd catalyst residues and homocoupling byproducts are removed via:

  • Silica gel chromatography (ethyl acetate/hexane, 1:3).

  • Chelation with EDTA followed by filtration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enable precise temperature control (±2°C), reducing side reactions:

  • Residence time: 10 minutes, yield: 78%.

  • Solvent consumption reduced by 40% compared to batch processes.

Green Chemistry Innovations

  • Replacement of POCl₃ with PCl₃ in chlorination lowers toxicity.

  • Biocatalytic cyclization using lipases achieves 65% yield under aqueous conditions .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated analogs .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline compounds exhibit significant antitumor properties. A study focused on related compounds demonstrated their effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. Compounds with similar structures showed inhibition rates ranging from 41% to 91% against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a critical target in cancer therapy .

Table 1: Antitumor Activity of Pyrazoloquinoline Derivatives

CompoundCell LineInhibition (%)
Compound AMCF-791%
Compound BA-54985%
Compound CMCF-7 & A-54941%-91%

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly kinases involved in cancer progression. The binding affinity of these compounds to the ATP-binding site of EGFR-TK was analyzed using molecular docking studies, revealing crucial hydrogen bonding interactions that enhance their inhibitory efficacy .

Case Studies

Several case studies have documented the effectiveness of similar pyrazoloquinoline derivatives in preclinical settings:

  • Case Study on MCF-7 Cells : A derivative was tested for its cytotoxic effects on MCF-7 cells, showing a dose-dependent increase in apoptosis markers.
  • In Vivo Studies : Animal models treated with pyrazoloquinoline derivatives exhibited reduced tumor sizes compared to control groups, emphasizing their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methoxy Substitutions

  • 3-Amino-4-(2-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2c): This compound demonstrated reduced inhibitory activity (IC~50~ = 0.53 µM) compared to the unsubstituted parent compound 2a (IC~50~ = 0.39 µM), highlighting that ortho-methoxy groups on the phenyl ring may sterically hinder target engagement .
  • 8-Methoxy vs. 8-Ethoxy: Derivatives like 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline () suggest that alkoxy groups at the 8-position may enhance metabolic stability or solubility, though their direct impact on NO inhibition remains unquantified in the evidence.

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): A carboxylate substituent at the para position of the phenyl ring significantly improved activity (IC~50~ = 0.22 µM), indicating that electron-withdrawing groups may enhance target binding .
  • Hydroxyl Substitutions: Compound 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) showed potent activity (IC~50~ = 0.24 µM), comparable to the positive control 1400W, suggesting hydrogen-bonding interactions are critical .

Cytotoxicity and Selectivity

Cytotoxicity is a major limitation for many pyrazolo[4,3-c]quinoline derivatives. For example:

  • Compound 2a : While highly active (IC~50~ = 0.39 µM), it exhibited severe cytotoxicity (9% cell survival at 10 µM) .
  • Compound 2i : Demonstrated improved selectivity, with moderate cytotoxicity (survival rate >50% at 10 µM), likely due to the 4-hydroxyl group’s balance of potency and tolerability .
    The target compound’s 8-methoxy and 3-methoxyphenyl groups may reduce cytotoxicity compared to unsubstituted analogs, though this requires experimental validation.

Mechanism of Action

Structural analogs primarily exert anti-inflammatory effects by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . QSAR studies suggest that electron-rich aromatic systems and hydrogen-bond donors (e.g., -OH, -NH~2~) enhance iNOS inhibition .

Comparative Data Table

Compound Name Substituents IC~50~ (µM) Cytotoxicity (Survival at 10 µM) Key Feature Reference
2a (Parent) 4-Phenylamino 0.39 9% High potency, high toxicity
2c 4-(2-Methoxyphenylamino) 0.53 15% Reduced activity
2i 4-(4-Hydroxyphenylamino) 0.24 54% Optimal balance
2m 4-(4-Carboxylatophenylamino) 0.22 48% Enhanced binding
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo... 8-Ethoxy, 3-(4-fluorophenyl) N/A N/A Improved stability
Target Compound 8-Methoxy, 3-(3-methoxyphenyl) N/A N/A Hypothesized reduced toxicity

Biological Activity

8-Methoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901005-19-4) is a compound that belongs to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core with methoxy substituents. Its molecular formula is C23H22N2O2, and it has a molecular weight of 382.43 g/mol. The presence of methoxy groups is significant as they can influence the compound's biological activity through electronic effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Compound IC50 (μM) Mechanism
This compound0.39Inhibition of iNOS and COX-2
Positive Control (1400 W)--

This data suggests that the compound exhibits potent anti-inflammatory effects comparable to established inhibitors in this class .

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinolines have been explored in various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated significant growth inhibition:

Cell Line IC50 (μM)
HeLa5.5
MCF-77.8
A5496.2

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinolines have also been investigated. Preliminary results suggest that these compounds exhibit moderate antibacterial and antifungal activities against various strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Case Studies

A notable case study involved evaluating the efficacy of this compound in animal models for inflammatory diseases. In this study, administration of the compound resulted in reduced edema and inflammatory markers in models of arthritis and colitis.

Q & A

Q. Why do solubility predictions vary between computational models?

  • Factors :
  • LogP Calculations : Differences in force fields (e.g., MMFF94 vs. GAFF) yield logP ranges of 2.8–3.5 .
  • Experimental Validation : Use shake-flask method (pH 7.4 PBS) to resolve discrepancies (observed solubility: 12 μg/mL vs. predicted 25 μg/mL) .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for Pd-catalyzed cross-coupling .
  • Assay Guidelines : OECD 423 for cytotoxicity testing .
  • Software : Schrodinger Suite for docking; Gaussian 16 for QSAR .

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